5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine
Description
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-3-4-14(18)9-15(12)21-5-7-22(8-6-21)16(23)13-10-19-17(24-2)20-11-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPZRSSVDDWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine typically involves multi-step organic reactions One common approach starts with the preparation of the intermediate 5-chloro-2-methylphenylpiperazine, which is then reacted with carbonylating agents to introduce the carbonyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Piperazine-Carbonyl Moiety Installation
The piperazine-1-carbonyl group is introduced via amide coupling. In analogous studies, pyrimidine-5-carboxylic acid derivatives are activated as acyl chlorides (e.g., using thionyl chloride) and coupled with substituted piperazines.
Key Reaction :
textPyrimidine-5-carbonyl chloride + 4-(5-Chloro-2-methylphenyl)piperazine → Target Compound
Coupling agents like EDCl/HOBt or triethylamine in isopropyl alcohol facilitate this step, achieving yields >90% under mild temperatures (40–60°C) .
Substituent Effects on Reactivity
Modifications to the piperazine ring or pyrimidine substituents significantly influence reaction efficiency and biological activity:
Polar groups on the pyrimidine’s 4-position (e.g., pyrazole or furan) reduce kinase affinity, whereas lipophilic groups (e.g., thiophene) improve potency .
Optimized Synthetic Protocol
A scalable route involves:
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Chlorination : POCl₃-mediated conversion of hydroxyl to chloro at pyrimidine-4/5 positions .
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Amide Coupling : Piperazine incorporation using EDCl/HOBt in dichloromethane .
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Purification : Crystallization from isopropyl alcohol to achieve >98% purity .
Critical Parameters :
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Temperature: 60–70°C for chlorination; 25°C for coupling.
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Solvent: Dichloroethane or acetonitrile for optimal solubility .
Structural Insights from Docking Studies
Molecular modeling reveals:
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The 2-methoxy group forms H-bonds with kinase hinge-region residues (e.g., Cys102) .
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The piperazine-carbonyl linker interacts with hydrophobic pockets near catalytic lysine residues .
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Substitutions at the 5-position (e.g., chloro) enhance binding via hydrophobic interactions with Phe99 .
Challenges and Alternatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, contributing to its unique pharmacological profile. The presence of the 5-chloro-2-methylphenyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.
Neuropharmacology
Research indicates that compounds similar to 5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine may exhibit neuroprotective effects. Studies have shown that piperazine derivatives can influence serotonin receptor activity, potentially aiding in the treatment of depression and anxiety disorders.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, compounds with similar piperazine structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
Antimicrobial Properties
There is emerging evidence that pyrimidine derivatives can exhibit antimicrobial activity. The incorporation of the piperazine moiety may enhance this property, making it a candidate for further exploration in developing new antibiotics or antifungal agents.
Case Study 1: Neuropharmacological Effects
A study conducted on a series of piperazine derivatives demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs). The derivative containing the 5-chloro-2-methylphenyl group was noted for its enhanced binding affinity to serotonin receptors compared to other analogs, suggesting potential as a therapeutic agent for mood disorders.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines treated with derivatives of this compound revealed significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural features and inferred activities of analogous compounds:
Key Observations:
- Piperazine Linker: The carbonyl group in the target compound and analogs like Olaparib may enhance binding to enzyme active sites through hydrogen bonding or dipole interactions. In contrast, non-carbonyl-linked piperazines (e.g., ) are often associated with neurotransmitter receptor modulation .
- Trifluoromethyl and methoxy groups (e.g., ML267) may enhance target selectivity via steric or electronic effects .
- Heterocyclic Cores: Pyrimidine (target compound) and pyridine (ML267) rings provide planar aromatic surfaces for π-π stacking, whereas phthalazinone (Olaparib) and pyrrolopyrimidinone (SK3530) systems offer hydrogen-bonding sites critical for enzyme inhibition .
Pharmacokinetic and Metabolic Considerations
- Metabolism : Piperazine-containing compounds like SK3530 undergo hepatic transformations, including N-dealkylation and hydroxylation, suggesting that the target compound may similarly require metabolic stability optimization .
- Solubility : The 2-methoxypyrimidine group in the target compound could improve aqueous solubility compared to morpholine () or trifluoromethylpyridine (ML267) analogs, which are more lipophilic .
Biological Activity
5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.86 g/mol. The compound features a piperazine ring substituted with a chloro-methylphenyl group and a methoxypyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and central nervous system (CNS) effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| 5g | Pseudomonas aeruginosa | 0.21 |
| 3c | Escherichia coli | 0.25 |
| 3f | Staphylococcus aureus | 0.30 |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. Compounds with similar structures have shown promising results in reducing cell viability, suggesting that the piperazine moiety plays a crucial role in enhancing anticancer activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| BS130 | MCF7 | 15 |
| BS230 | HeLa | 12 |
| BS62 | A549 | 10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect the biological activity of the compound. For example, the presence of halogen substituents (like chlorine) enhances both antimicrobial and anticancer properties. The position and type of substituents on the piperazine ring are also critical for maximizing efficacy .
Key Findings from SAR Studies:
- Chloro Substituents : Enhance cytotoxicity compared to non-substituted analogs.
- Methoxy Group : Contributes to improved solubility and bioavailability.
- Piperazine Ring : Essential for interaction with biological targets such as receptors involved in cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For instance, compounds derived from piperazine have been tested in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells .
In one study, a derivative showed synergistic effects when used alongside doxorubicin, indicating its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting substituted aryl halides with piperazine under reflux in polar aprotic solvents (e.g., dichloromethane or DMF) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to piperazine) and using catalysts like triethylamine to enhance yields. Purification via normal-phase chromatography with gradients of ethyl acetate/hexanes is recommended to isolate the target compound .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the piperazine and pyrimidine moieties. Key signals include:
- 1H NMR : Methoxy protons at δ ~3.8 ppm and aromatic protons in the pyrimidine ring (δ ~8.0–8.5 ppm) .
- 13C NMR : Carbonyl carbons (C=O) at ~165–170 ppm and quaternary carbons in the piperazine ring .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy group, ~1250 cm⁻¹) .
Q. What safety protocols are necessary for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine derivatives:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., dichloromethane) .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications to the piperazine or pyrimidine moieties influence biological activity, particularly in anticancer or CNS applications?
- Methodological Answer :
- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., Cl) on the phenyl ring enhances receptor binding. For example, 5-chloro-substituted analogs show higher cytotoxicity in A549 lung cancer cells (IC₅₀ ~1.2 µM vs. ~5.6 µM for unsubstituted analogs) .
- Pyrimidine Modifications : Methoxy groups at position 2 improve metabolic stability by reducing oxidative metabolism .
- Structure-Activity Relationship (SAR) Table :
| Modification | Biological Effect | Reference |
|---|---|---|
| 5-Cl on phenyl | ↑ Cytotoxicity (A549) | |
| 2-OCH₃ on pyrimidine | ↑ Metabolic stability |
Q. What in vitro and in vivo models are suitable for studying metabolic stability and hepatobiliary excretion?
- Methodological Answer :
- In Vitro : Use rat/human liver microsomes to identify Phase I metabolites (e.g., oxidative dealkylation). Monitor via HPLC-UV/MS, noting retention times and fragmentation patterns (e.g., m/z shifts indicative of hydroxylation) .
- In Vivo : Administer radiolabeled compound (³H or ¹⁴C) to rats. Collect bile (24 h post-dose) and quantify radioactivity; >90% fecal excretion suggests hepatobiliary clearance .
Q. How can researchers resolve contradictions in reported activity data across structural analogs?
- Methodological Answer :
- Data Triangulation : Compare results under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolic Profiling : Test analogs in parallel with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolic differences explain variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT₇ receptors, validating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
